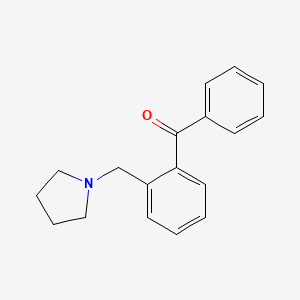

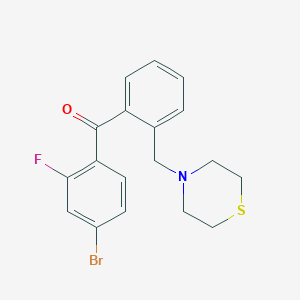

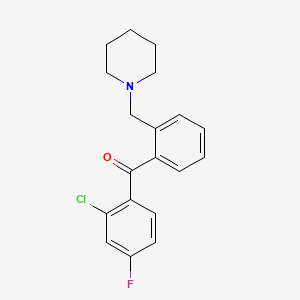

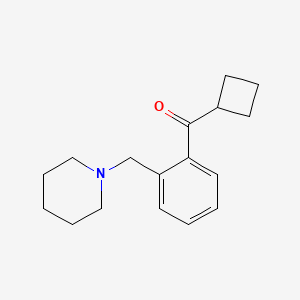

4-Bromo-2-fluoro-2'-thiomorpholinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-Bromo-2-fluoro-2'-thiomorpholinomethyl benzophenone" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the potential characteristics and synthetic pathways that might be relevant for the compound . For instance, the synthesis of related fluorinated benzophenone derivatives and their structural analysis is a recurring theme in the papers .

Synthesis Analysis

The synthesis of fluorinated benzophenone derivatives often involves halogenation and subsequent reactions such as the Friedel–Crafts reaction. For example, the synthesis of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involves a method that has been developed to study the electronic and spatial structure of a new biologically active molecule . Similarly, the synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone was achieved through a selective one-pot synthesis involving fluorination and a Friedel–Crafts reaction . These methods could potentially be adapted for the synthesis of "this compound" by altering the halogenation agents and reaction conditions to introduce the appropriate bromo and thiomorpholinomethyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, Hirshfeld surface analysis, and molecular docking studies. For instance, the structure of a novel inhibitor of hepatitis B was confirmed through single-crystal X-ray analysis, revealing its existence in a monoclinic P21/c space group . Similarly, the structure of a novel bioactive heterocycle was characterized and confirmed by X-ray diffraction studies, with the molecular structure being stabilized by inter and intra-molecular hydrogen bonds . These techniques could be employed to analyze the molecular structure of "this compound" to understand its conformation and stability.

Chemical Reactions Analysis

The papers describe various chemical reactions that are used to synthesize and modify benzophenone derivatives. For example, the synthesis of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone from trimethoxybenzene through a Friedel–Crafts reaction indicates the versatility of this reaction in introducing different substituents onto the benzophenone core. The chemical reactions involved in the synthesis of these compounds could provide a basis for predicting the reactivity and potential chemical transformations of "this compound".

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of similar compounds can be inferred. For instance, the crystallization from acetonitrile and the existence of the compound in a monoclinic space group suggest certain solubility and crystalline properties . The presence of halogen and sulfur atoms in the molecules could also imply certain electronic characteristics and potential for intermolecular interactions, as seen in the Hirshfeld surface analysis . These analyses can help predict the solubility, melting point, and other physical properties of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation in Antineoplastic Development

A study by Al‐Ghorbani et al. (2017) synthesized a series of benzophenone derivatives, including 4-bromo-2-fluoro-2'-thiomorpholinomethyl benzophenone, and evaluated their antiproliferative activity against various types of neoplastic cells. These compounds showed potential in arresting cancer progression, particularly through cell cycle arrest in the G2/M phase and apoptosis induction (Al‐Ghorbani et al., 2017).

Antimicrobial Activity

Research by Sathe et al. (2011) involved the synthesis of fluorinated benzothiazolo imidazole compounds, which included derivatives of this compound. These compounds exhibited promising antimicrobial activity (Sathe et al., 2011).

Effects on Drug-Metabolizing Enzymes

A study by Bandiera et al. (1982) investigated the effects of various halogenated biphenyls, including 4-bromo-2-fluoro analogs, on microsomal drug-metabolizing enzymes. These compounds were found to increase the activity of certain enzymes, suggesting their potential impact on drug metabolism (Bandiera et al., 1982).

Comparative Imaging Studies

Li et al. (2003) synthesized a benzophenone-based compound for comparative imaging studies in vivo (PET and SPECT) and ex vivo autoradiography. This compound, which includes the 4-bromo-2-fluoro moiety, could be labeled with different radioisotopes for imaging studies (Li et al., 2003).

Synthesis and Fluorescence Properties

Zuo-qi (2015) conducted a study on the synthesis and photoluminescence properties of bromo- and fluorobenzene derivatives, which include structures similar to this compound. These compounds demonstrated unique fluorescence properties, potentially useful in various applications (Zuo-qi, 2015).

Fluorinated Fluorophores

Woydziak et al. (2012) developed methods for synthesizing fluorinated fluorophores, which likely include derivatives of 4-bromo-2-fluoro benzophenone. These fluorophores have improved photostability and spectroscopic properties, useful in imaging and analytical applications (Woydziak et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-bromo-2-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNOS/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKVTRAABJFJMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643834 |

Source

|

| Record name | (4-Bromo-2-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898782-14-4 |

Source

|

| Record name | Methanone, (4-bromo-2-fluorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate](/img/structure/B1327273.png)

![Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1327276.png)